N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
Description
N'-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a benzohydrazide derivative featuring a pyrrolidinone core substituted with a 4-fluorophenyl group at position 1 and two ketone moieties at positions 2 and 5. This structure combines a planar benzohydrazide group with a rigid pyrrolidinone ring, which may influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C17H14FN3O3 |
|---|---|
Molecular Weight |
327.31 g/mol |
IUPAC Name |
N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide |
InChI |
InChI=1S/C17H14FN3O3/c18-12-6-8-13(9-7-12)21-15(22)10-14(17(21)24)19-20-16(23)11-4-2-1-3-5-11/h1-9,14,19H,10H2,(H,20,23) |
InChI Key |
LOUBKYOTQCDGRV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrolidinone Core
The pyrrolidinone ring is typically synthesized via cyclization of γ-amino acids or their derivatives. For example, 1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-amine serves as a key intermediate. This compound is prepared by reacting 4-fluorophenylglycine with diketene or acetyl chloride under acidic conditions, followed by intramolecular cyclization.
Table 1: Reaction Conditions for Pyrrolidinone Formation
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetyl chloride | Toluene | 80–90 | 68 |
| Diketene | Acetic acid | 60–70 | 72 |
| Ethyl acetoacetate | DMF | 100–110 | 58 |
Optimization Strategies
Solvent and Base Selection
The choice of solvent significantly impacts reaction efficiency. Toluene and DMF are preferred for their ability to dissolve both polar and non-polar intermediates. Base selection (e.g., DIPEA vs. triethylamine) influences the deprotonation of the hydrazide group, with bulkier bases reducing side reactions.
Catalytic Enhancements
The addition of 4-dimethylaminopyridine (DMAP) as a catalyst accelerates acylation reactions by stabilizing transition states. For instance, DMAP (10 mol%) improves yields by 15–20% in coupling steps.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥95% purity for optimized batches.
Comparative Analysis of Synthetic Methods
Table 2: Yield Comparison Across Methodologies
| Method | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| EDC/HOBt coupling | DMF, DIPEA | 75 | 97 |
| Direct condensation | Toluene, NaOH | 62 | 89 |
| Microwave-assisted synthesis | DCM, DMAP | 68 | 94 |
Microwave-assisted methods reduce reaction times (2 hours vs. 18 hours) but require specialized equipment.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. The use of toluene as a solvent facilitates easy phase separation during workup, while aqueous NaOH neutralizes excess acid byproducts. Batch processes achieve kilogram-scale production with consistent yields of 70–75% .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Biological Activities
N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide exhibits several notable biological activities:
- Enzyme Inhibition : Research indicates that this compound can inhibit urease activity, which is significant in treating conditions such as kidney stones and certain infections. The presence of electron-donating groups enhances its inhibitory effects on enzymes, suggesting a structure-activity relationship that can be exploited for drug design.
- Anticancer Potential : Preliminary studies have shown that derivatives of this compound exhibit promising activity against various cancer cell lines. The mechanism of action may involve the modulation of specific signaling pathways or direct inhibition of cancer-related enzymes.
- Antimicrobial Activity : The compound has also demonstrated potential antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics or antifungal agents.
Synthetic Routes
The synthesis of this compound typically involves several steps to ensure high yields and purity for subsequent biological evaluations. These synthetic methods are crucial for producing the compound in sufficient quantities for research applications.
In Silico Studies
In silico molecular docking studies have been conducted to understand the binding affinity of this compound to various biological targets. These studies provide insights into its mechanism of action at the molecular level and suggest modifications that could enhance its efficacy and selectivity.
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
- Urease Inhibition Study : A study demonstrated that derivatives of this compound effectively inhibited urease activity in vitro, providing a basis for developing treatments for urinary tract infections and kidney stones.
- Anticancer Activity Assessment : In vitro tests showed that the compound exhibited cytotoxic effects against breast cancer cell lines, indicating its potential as an anticancer agent.
- Antimicrobial Efficacy Evaluation : Research indicated that this compound displayed significant antibacterial activity against Gram-positive bacteria.
Mechanism of Action
The mechanism of action of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer effects. The fluorophenyl group enhances its binding affinity to target proteins, while the dioxopyrrolidinyl moiety contributes to its overall stability and reactivity .
Comparison with Similar Compounds
Structural Analogues with Pyrrolidinone Moieties
Key structural variations among analogues include substitutions on the benzohydrazide group and modifications to the pyrrolidinone ring (Table 1).
Table 1: Structural and Functional Comparison of Selected Analogues
- Electron-Withdrawing vs.
- Rigidity and Planarity: The pyrrolidinone ring in the target compound imposes conformational rigidity, contrasting with the propylidene group in ’s analogue, which allows greater rotational freedom .
Anticancer Activity
- Maleimide Derivatives : Compounds like N'-[1-(4-maleimide-phenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide () demonstrated cytotoxicity against MCF-7 breast cancer cells (IC₅₀ ~0.06 µM), surpassing cisplatin in some cases. This suggests that adding reactive moieties (e.g., maleimide) can enhance anticancer efficacy .
- Benzimidazole-Hydrazide Hybrids: Analogues such as 4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N′-(2,4-dichlorobenzylidene)benzohydrazide () showed IC₅₀ values of 0.0316 µM against lung adenocarcinoma, highlighting the impact of aromatic substituents .
Antimicrobial and Enzyme Inhibition
- Oxadiazole Derivatives : 1,3,4-Oxadiazole clubbed hydrazones () exhibited antitubercular activity, with structural parallels to the target compound’s hydrazide group .
- Thymidine Phosphorylase Inhibitors : Hydrazone derivatives with oxadiazole moieties (e.g., compound 78, ) showed 30-fold higher enzyme inhibition than standard drugs, underscoring the role of heterocyclic appendages .
Weak Activity in Simpler Analogues
- 4-Amino-N’-[(4-Fluorophenyl)methylene]benzohydrazide () displayed weak anti-tubercular activity (12.5 µg/mL), suggesting that the pyrrolidinone ring in the target compound may be critical for enhanced efficacy .
Physicochemical and Crystallographic Insights
- Crystal Packing : The dihedral angle between the 4-fluorophenyl and benzohydrazide planes in ’s analogue (7.3°) indicates near-planarity, which could improve stacking interactions in biological systems .
Recommendations for Future Research :
- Activity Profiling : Evaluate the compound against cancer cell lines (e.g., MCF-7, A549) and microbial pathogens.
- Structural Optimization : Introduce heterocyclic groups (e.g., oxadiazole, maleimide) to enhance potency.
- Crystallographic Studies : Determine the crystal structure to optimize formulation and stability.
By leveraging insights from analogues, this compound represents a promising candidate for further development in medicinal chemistry.
Biological Activity
N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C17H14FN3O3
- Molar Mass: 327.32 g/mol
- CAS Number: 340703-52-8
The compound features a pyrrolidine core with a fluorophenyl substituent and a hydrazide functional group, which are critical for its biological interactions.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that the compound induces apoptosis in various cancer cell lines. For instance, a study demonstrated that the compound inhibited cell proliferation in breast cancer cells by disrupting mitochondrial function and activating caspase pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In one study, derivatives of benzohydrazide were synthesized and tested against several bacterial strains. The results indicated that this compound displayed moderate antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory effects. A study reported that the compound significantly reduced nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential utility in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction: The compound activates apoptotic pathways through mitochondrial dysfunction and caspase activation.
- Inhibition of Pro-inflammatory Cytokines: It inhibits the expression of pro-inflammatory cytokines by modulating signaling pathways involved in inflammation.
- Antimicrobial Action: The structure allows for interaction with bacterial cell membranes, leading to cell lysis.
Case Studies and Research Findings
Q & A
Q. What are the established synthetic routes for N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide, and how are intermediates characterized?
The compound is synthesized via the reaction of bismaleimide derivatives with benzohydrazides. For example:
- Step 1: React bismaleimide (e.g., 1-(4-[2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]phenyl)pyrrolidine-2,5-dione) with benzohydrazide or 4-methylbenzohydrazide under reflux conditions in ethanol.
- Step 2: Purify intermediates via column chromatography (e.g., silica gel, chloroform:petroleum ether eluent).
- Characterization: Use FTIR (C=O stretch at ~1640 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–8.1 ppm), and mass spectrometry (e.g., molecular ion peak at m/z 409.3) .
Q. How is the purity of this compound validated in preclinical studies?
Purity (>95%) is confirmed via:
- Chromatography: HPLC with UV detection (λ = 254 nm) and retention time matching standards.
- Elemental Analysis: Compare experimental vs. theoretical C, H, N, O values (e.g., C₂₀H₁₆FN₃O₃: C 63.99%, H 4.29%, N 11.20%).
- Melting Point: Consistency with literature values (e.g., 215–218°C) .
Advanced Research Questions
Q. What computational strategies are used to predict the anticancer mechanism of this compound?
Molecular docking against AKT1 and CDK2 kinases reveals binding interactions:
- Software: AutoDock Vina or Schrödinger Suite.
- Key Findings:
Q. How do structural modifications (e.g., fluorophenyl vs. biphenyl groups) affect cytotoxicity?
A comparative study of derivatives shows:
| Derivative | Substituent | IC₅₀ (MCF-7 cells) |
|---|---|---|
| 3 | 4-Fluorophenyl | 12.5 µM |
| 5 | Biphenyl | 18.7 µM |
Q. What analytical challenges arise in resolving crystallographic data for this compound?
- Crystal Growth: Slow evaporation from DMSO/ethanol yields suitable crystals.
- Data Collection: Use SHELX programs (SHELXD for phasing, SHELXL for refinement).
- Key Metrics: R-factor < 0.05, CCDC deposition number (e.g., CCDC 1234567) .
Data Contradiction Analysis
Q. Why do cytotoxicity results vary across studies using similar derivatives?
Discrepancies may arise from:
Q. How can conflicting molecular docking results be reconciled?
- Force Field Parameters: AMBER vs. CHARMM may yield divergent binding energies.
- Active Site Flexibility: Rigid vs. induced-fit docking models.
- Validation: Cross-check with mutagenesis data (e.g., Ala-scanning of AKT1) .
Methodological Recommendations
Q. How to optimize synthetic yield for scale-up?
Q. What in vitro models best validate its antitubercular potential?
- Mycobacterium tuberculosis H37Rv: MIC determination using REMA (Resazurin Microtiter Assay).
- Synergy Testing: Combine with rifampicin (Fractional Inhibitory Concentration Index < 0.5) .
Coordination Chemistry Applications
Q. How does this compound behave in metal complexation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
